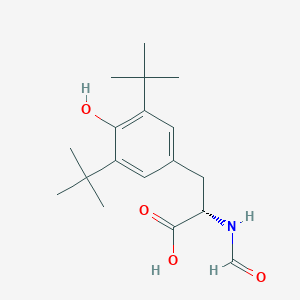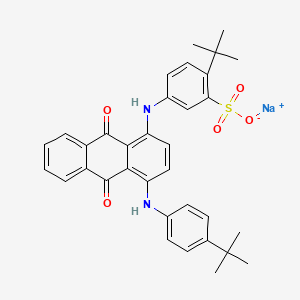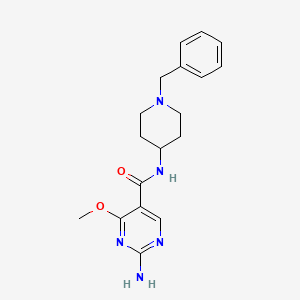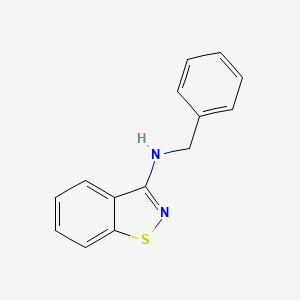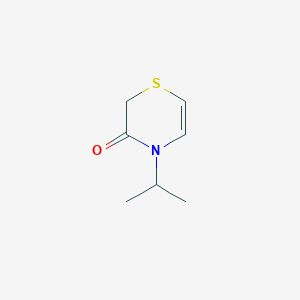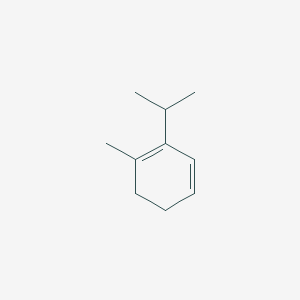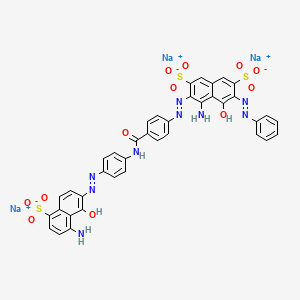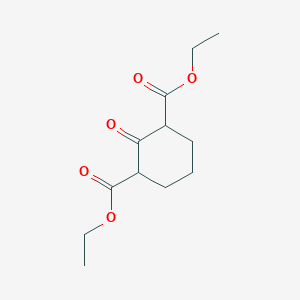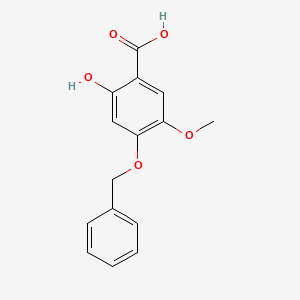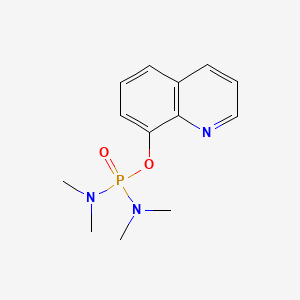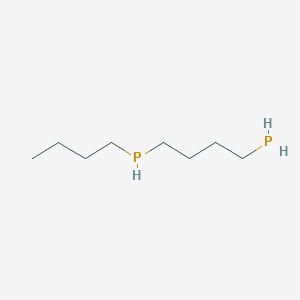
Cyclohexanone, 2-propyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-propyl-, (2S)- is an organic compound with the molecular formula C9H16O. It is a cyclic ketone with a propyl group attached to the second carbon of the cyclohexanone ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-propyl-, (2S)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with a propyl halide in the presence of a strong base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-propyl-, (2S)- often involves the catalytic hydrogenation of 2-propylcyclohexene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product. The reaction mixture is then subjected to fractional distillation to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-propyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-propylcyclohexanone oxime using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of cyclohexanone, 2-propyl-, (2S)- with reducing agents such as sodium borohydride or lithium aluminum hydride yields 2-propylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require a catalyst or a strong base.
Major Products Formed
Oxidation: 2-Propylcyclohexanone oxime
Reduction: 2-Propylcyclohexanol
Substitution: Depending on the nucleophile, products can include 2-propylcyclohexyl halides, amines, or ethers.
Applications De Recherche Scientifique
Cyclohexanone, 2-propyl-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone, 2-propyl-, (2S)- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with their active sites.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular processes.
Metabolic Pathways: Cyclohexanone, 2-propyl-, (2S)- can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexanone, 2-propyl-, (2S)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound without the propyl group; used in similar applications but with different reactivity.
2-Methylcyclohexanone: A similar ketone with a methyl group instead of a propyl group; exhibits different chemical and physical properties.
2-Ethylcyclohexanone: Another analog with an ethyl group; used in various chemical syntheses and industrial processes.
Conclusion
Cyclohexanone, 2-propyl-, (2S)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structural properties and reactivity make it a valuable intermediate in various synthetic processes and research studies
Propriétés
Numéro CAS |
67113-13-7 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(2S)-2-propylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m0/s1 |
Clé InChI |
OCJLPZCBZSCVCO-QMMMGPOBSA-N |
SMILES isomérique |
CCC[C@H]1CCCCC1=O |
SMILES canonique |
CCCC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)

